molecular formula C28H30Cl2N2 B14110490 Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride

Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride

Cat. No.: B14110490
M. Wt: 465.5 g/mol
InChI Key: YRQCDCNQANSUPB-UHFFFAOYSA-N
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Description

Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride is a complex organic compound belonging to the benzhydryl family. These compounds are characterized by the presence of two benzene rings connected by a single methane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride typically involves the nucleophilic substitution of benzhydryl piperazine with appropriate reagents. One common method is the reaction of benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, which is carried out under controlled conditions to ensure the desired product is obtained . The reaction is usually performed in a solvent such as dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of benzhydryl compounds often involves large-scale synthesis using catalytic amounts of reagents under solvent-free conditions. For example, the synthesis of symmetrical bis(benzhydryl)ethers from benzhydrols using p-toluenesulfonyl chloride as a catalyst at elevated temperatures has been reported . This method is advantageous due to its operational simplicity, low reagent loading, and high product yields.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like UV irradiation for generating benzhydryl radicals and cations , and reducing agents for converting imines into secondary amine derivatives . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various aromatic secondary amine derivatives, benzhydryl cations, and radicals .

Mechanism of Action

The mechanism of action of benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride involves the generation of benzhydryl cations and radicals through photogeneration and subsequent reactions. These intermediates play a central role in the compound’s reactivity and biological effects . The molecular targets and pathways involved include dopaminergic neurotransmission and other central nervous system pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzhydryl derivatives such as diphenylmethane, benzhydryl piperazine, and various benzhydryl amines .

Uniqueness

Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride is unique due to its specific structural configuration and the presence of two benzhydryl groups connected by an ethylazaniumyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C28H30Cl2N2

Molecular Weight

465.5 g/mol

IUPAC Name

benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride

InChI

InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H

InChI Key

YRQCDCNQANSUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[NH2+]CC[NH2+]C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-]

Origin of Product

United States

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